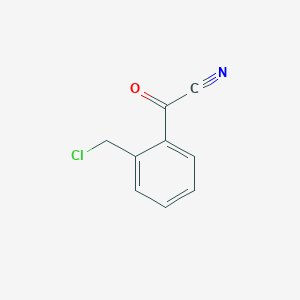

2-(Chloromethyl)benzoyl cyanide

Übersicht

Beschreibung

2-(Chloromethyl)benzoyl cyanide is an organic compound with the molecular formula C9H6ClNO It is a derivative of benzoyl cyanide, where a chloromethyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-(Chloromethyl)benzoyl cyanide typically involves the reaction of benzoyl chloride with an alkali metal cyanide or transition metal cyanide. The reaction is often carried out in an organic solvent under controlled conditions to ensure high yield and purity . Another method involves the chloromethylation of benzoyl cyanide using chloromethylating agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves stringent control of temperature, pressure, and reactant concentrations to maintain product quality and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)benzoyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions include substituted benzoyl cyanides, benzoyl cyanide derivatives, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of 2-(Chloromethyl)benzoyl cyanide typically involves the reaction of benzoyl chloride with an alkali metal cyanide or a transition metal cyanide. This reaction is generally conducted in an organic solvent under controlled conditions to achieve high yield and purity. Industrial production methods mirror laboratory synthesis but are optimized for larger scale operations, utilizing continuous flow reactors and stringent control over reaction parameters such as temperature and pressure.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein modification. Its chloromethyl group can covalently bond with nucleophilic sites on proteins, making it a valuable tool for studying enzyme active sites and mechanisms of inhibition.

Medicine

- Drug Development : Ongoing research is exploring the potential of this compound as a precursor in drug development, particularly for anti-inflammatory and analgesic agents. The compound's ability to modify biological molecules positions it as a candidate for therapeutic applications.

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is used as a building block for synthesizing more complex molecules, contributing to the production of specialty chemicals that have diverse applications across various sectors.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively modifies the active sites of specific enzymes, leading to significant inhibition. This property has been utilized to understand enzyme mechanisms and develop potential inhibitors for therapeutic use.

Case Study 2: Drug Synthesis

In pharmaceutical research, studies have focused on using this compound as a precursor for synthesizing new anti-inflammatory compounds. Initial results indicate promising efficacy in preclinical models, warranting further investigation into its therapeutic potential.

Case Study 3: Agrochemical Applications

The compound has also been explored as an intermediate in creating agrochemicals with enhanced efficacy against pests. Its reactivity allows for the development of novel compounds that can be tailored for specific agricultural applications.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)benzoyl cyanide involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active sites of enzymes, leading to inhibition of their activity .

Vergleich Mit ähnlichen Verbindungen

Benzoyl Cyanide: Similar in structure but lacks the chloromethyl group, making it less reactive in substitution reactions.

2-(Bromomethyl)benzoyl Cyanide: Similar in structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and the types of reactions it undergoes.

2-(Methoxymethyl)benzoyl Cyanide: Contains a methoxymethyl group, which makes it less reactive compared to the chloromethyl derivative.

Uniqueness: 2-(Chloromethyl)benzoyl cyanide is unique due to its highly reactive chloromethyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Biologische Aktivität

2-(Chloromethyl)benzoyl cyanide is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and reactivity. The presence of a chloromethyl group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula . Its structure includes a benzoyl group attached to a chloromethyl group and a cyanide functional group, contributing to its reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 181.6 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Reactivity | Highly reactive due to chloromethyl group |

The biological activity of this compound primarily arises from its ability to react with nucleophiles. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is particularly exploited in enzyme inhibition studies.

- Enzyme Inhibition : The compound can modify active sites of enzymes, leading to inhibition of their activity. This property makes it useful for studying enzyme kinetics and mechanisms.

- Protein Modification : It can also be utilized in the modification of proteins, aiding in the understanding of protein function and interactions.

Applications in Research

Research has identified several applications for this compound across various fields:

- Pharmaceutical Development : Ongoing studies explore its potential as a precursor for synthesizing anti-inflammatory and analgesic agents.

- Biochemical Research : Used as a tool for investigating enzyme mechanisms and protein interactions due to its ability to form stable covalent bonds.

- Synthetic Chemistry : Serves as an intermediate in the synthesis of complex organic molecules.

Case Studies

Recent studies have highlighted the biological implications of compounds related to cyanides, including this compound.

- A notable case study examined the role of cyanide compounds in enzyme inhibition, demonstrating that derivatives like this compound could effectively inhibit bacterial topoisomerases, which are critical for bacterial DNA replication .

- Another study focused on the toxicological aspects of cyanides, emphasizing the rapid action of cyanide compounds as potent inhibitors of cellular respiration . While this study primarily dealt with general cyanides, it underscores the importance of understanding the safety profiles and biological impacts of related compounds.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure Feature | Reactivity Level |

|---|---|---|

| Benzoyl Cyanide | Lacks chloromethyl group | Less reactive |

| 2-(Bromomethyl)benzoyl Cyanide | Contains bromomethyl group | Moderately reactive |

| 2-(Methoxymethyl)benzoyl Cyanide | Contains methoxymethyl group | Less reactive |

Eigenschaften

CAS-Nummer |

155380-13-5 |

|---|---|

Molekularformel |

C11H11ClNO3- |

Molekulargewicht |

240.66 g/mol |

IUPAC-Name |

2-[2-(chloromethyl)phenyl]-2-ethoxyiminoacetate |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-13-10(11(14)15)9-6-4-3-5-8(9)7-12/h3-6H,2,7H2,1H3,(H,14,15)/p-1 |

InChI-Schlüssel |

UGKYJHSPZNOBQL-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)CCl)C(=O)C#N |

Kanonische SMILES |

CCON=C(C1=CC=CC=C1CCl)C(=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.